molecular formula C8H16O B14607237 (1R,2R)-2,4,4-Trimethylcyclopentan-1-ol CAS No. 57905-83-6

(1R,2R)-2,4,4-Trimethylcyclopentan-1-ol

Cat. No.: B14607237
CAS No.: 57905-83-6
M. Wt: 128.21 g/mol
InChI Key: QIXDCVATINBRLV-RNFRBKRXSA-N
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Description

(1R,2R)-2,4,4-Trimethylcyclopentan-1-ol is a chiral alcohol with a cyclopentane ring structure. This compound is characterized by the presence of three methyl groups and a hydroxyl group attached to the cyclopentane ring. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2,4,4-Trimethylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R,2R)-2,4,4-Trimethylcyclopentanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2,4,4-Trimethylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic conditions or potassium permanganate (KMnO4) in basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of (1R,2R)-2,4,4-Trimethylcyclopentanone or (1R,2R)-2,4,4-Trimethylcyclopentanoic acid.

    Reduction: Formation of (1R,2R)-2,4,4-Trimethylcyclopentane.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

(1R,2R)-2,4,4-Trimethylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2,4,4-Trimethylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The stereochemistry of the compound plays a crucial role in determining its biological effects and interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2,4,4-Trimethylcyclopentan-1-ol
  • (1R,2R)-2,4,4-Trimethylcyclopentanone
  • (1R,2R)-2,4,4-Trimethylcyclopentanoic acid

Uniqueness

(1R,2R)-2,4,4-Trimethylcyclopentan-1-ol is unique due to its specific (1R,2R) stereochemistry, which imparts distinct physical and chemical properties

Properties

CAS No.

57905-83-6

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(1R,2R)-2,4,4-trimethylcyclopentan-1-ol

InChI

InChI=1S/C8H16O/c1-6-4-8(2,3)5-7(6)9/h6-7,9H,4-5H2,1-3H3/t6-,7-/m1/s1

InChI Key

QIXDCVATINBRLV-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@H]1O)(C)C

Canonical SMILES

CC1CC(CC1O)(C)C

Origin of Product

United States

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